REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:9][CH:10]([CH3:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([O:6]CC)=[O:5].CO.[OH-].[Na+]>O>[CH3:1][CH:2]([CH2:9][CH:10]([CH3:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([OH:6])=[O:5] |f:2.3|
|
Name
|
crude product
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 3,5-dimethyldodecanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OCC)CC(CCCCCCC)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 65° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with a hexane-tetrahydrofuran mixture
|
Type
|
ADDITION
|
Details
|
The aqueous phase was made acidic in addition of 20% by weight hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with a hexane-tetrahydrofuran mixture
|
Type
|
CUSTOM
|
Details
|
The organic phase thus obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The concentrate thus
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure (bp: from 130 to 140° C./2 mmHg)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CC(CCCCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.00452 mol | |
AMOUNT: MASS | 1.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |